Esculentin-1SEa

Antimicrobial peptide SAR Peptide physicochemical properties Frog skin AMP comparison

Esculentin-1SEa is a 46‑amino‑acid antimicrobial peptide (AMP) of the esculentin‑1 subfamily isolated from skin secretions of the North American dusky gopher frog, Rana sevosa. The peptide belongs to the frog skin active peptide (FSAP) family and exhibits broad‑spectrum antibacterial activity against both Gram‑positive (e.g., Micrococcus luteus) and Gram‑negative (e.g., Escherichia coli) bacteria, as well as a functionally verified ability to degranulate rat peritoneal mast cells in vitro, releasing histamine.

Molecular Formula
Molecular Weight
Cat. No. B1576676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-1SEa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-1SEa Procurement: Amphibian Antimicrobial Peptide with Dual Antibacterial and Mast Cell Degranulating Activity


Esculentin-1SEa is a 46‑amino‑acid antimicrobial peptide (AMP) of the esculentin‑1 subfamily isolated from skin secretions of the North American dusky gopher frog, Rana sevosa [1]. The peptide belongs to the frog skin active peptide (FSAP) family and exhibits broad‑spectrum antibacterial activity against both Gram‑positive (e.g., Micrococcus luteus) and Gram‑negative (e.g., Escherichia coli) bacteria, as well as a functionally verified ability to degranulate rat peritoneal mast cells in vitro, releasing histamine [1][2]. Key physicochemical properties include a molecular mass of 4905.97 Da, a net charge of +7 at neutral pH, an isoelectric point of 9.87, and a hydrophobicity (GRAVY) of 0.002 [3]. The peptide harbours a C‑terminal disulphide bond (Cys‑40–Cys‑46) that constrains its tertiary structure, a feature shared within the family but differentially exploited in specific sequence contexts [1][3].

Esculentin-1SEa: Why Interchanging In‑Class Analogs Risks Assay Interpretation and Functional Divergence


Although all 46‑residue esculentin‑1 peptides share a conserved cysteine‑knotted C‑terminus and a poly‑cationic character, subtle sequence variation among isotypes — even those from the same frog species — produces measurable divergence in physicochemical properties, target‑organism susceptibility profiles, and accessory biological activities. For example, Esculentin‑1SEa and Esculentin‑1SEb, both isolated from R. sevosa, differ by a single amino acid substitution (Ile→Phe at position 12), yet this change alters the molecular mass (4905.97 Da vs. 4939.98 Da), hydrophobicity (GRAVY 0.002 vs. −0.035), and the aliphatic index (106.09 vs. 97.61) [1]. Critically, both peptides share antibacterial targeting of E. coli and M. luteus but the available records do not provide quantitative MIC data for direct potenty comparison; thus a researcher cannot assume equipotence [1][2]. Additionally, Esculentin‑1SEa uniquely possesses a documented mast‑cell‑degranulating / histamine‑releasing function that is a biologically relevant differentiator from the canonical Esculentin‑1 (Rana esculenta) [2]. Consequently, substituting Esculentin‑1SEa with a generic “esculentin‑1” family member risks introducing uncontrolled variables in structure‑activity‑relationship (SAR) studies, immunomodulatory assays, and any experiment where the dual antimicrobial‑histamine‑releasing phenotype is mechanistically informative.

Esculentin-1SEa: Quantified Differentiation Data for Informed Procurement Decisions


Sequence‑Level Divergence Between Esculentin‑1SEa and Esculentin‑1SEb Drives Distinct Physicochemical Profiles

Esculentin‑1SEa and Esculentin‑1SEb, two naturally occurring isotypes from Rana sevosa skin secretions, differ by a single amino acid at position 12 (Ile in 1SEa vs. Phe in 1SEb) [1]. This single substitution produces measurable shifts in four computed physicochemical parameters: molecular mass, hydrophobicity, aliphatic index, and the Boman (protein‑binding) index. These differences are relevant because even modest changes in peptide hydrophobicity and aliphatic character are known to modulate membrane‑partitioning efficiency, haemolytic propensity, and antimicrobial potency in α‑helical AMPs [1][2].

Antimicrobial peptide SAR Peptide physicochemical properties Frog skin AMP comparison

Esculentin‑1SEa Functional Annotation: Experimentally Validated Histamine‑Releasing Activity Lacking in Canonic Esculentin‑1

Esculentin‑1SEa is annotated in the CAMP database with experimentally validated Gene Ontology terms 'histamine secretion by mast cell' (GO:0002553) and 'positive regulation of mast cell degranulation' (GO:0043306), supported by direct assay evidence (IDA evidence code) [1]. In contrast, the well‑characterised Esculentin‑1 from Rana esculenta (UniProt P32414; CAMP entry CAMPSQ459) carries GO annotations exclusively for 'defense response to Gram‑negative bacterium,' 'defense response to Gram‑positive bacterium,' 'cytolysis,' and 'hemolysis by symbiont of host erythrocytes,' with no recorded mast‑cell‑related activity [2]. This functional divergence is biologically significant because it indicates that Esculentin‑1SEa operates through a dual mechanism — direct membrane‑targeted bacterial killing coupled with stimulation of innate immune effector cells — whereas Esculentin‑1 from R. esculenta primarily exerts a cytolytic antimicrobial function.

Mast cell degranulation Histamine release Immunomodulatory AMP

Target‑Organism Spectrum Overlap and Gaps: Esculentin‑1SEa vs. Esculentin‑1 (R. esculenta)

Both Esculentin‑1SEa and Esculentin‑1 from R. esculenta demonstrate antibacterial activity against Gram‑negative and Gram‑positive bacteria, but their validated target‑organism panels differ in composition and scope. Esculentin‑1SEa has been experimentally tested against E. coli K12 and M. luteus NCT C2665 [1]. Esculentin‑1 (R. esculenta) has validated MIC data across a broader panel: E. coli D21 (MIC = 0.2 µM), B. megaterium Bm11 (0.1 µM), S. aureus Cowan1 (0.4 µM), P. aeruginosa ATCC 15692 (0.7 µM), C. albicans (0.5 µM), and S. cerevisiae (0.9 µM) [2]. Critically, no quantitative MIC values for Esculentin‑1SEa were recovered from the published record, meaning a direct potency head‑to‑head comparison cannot be performed at this time. The available data indicate that Esculentin‑1SEa's spectrum partially overlaps with that of Esculentin‑1 but lacks documented antifungal activity (C. albicans, S. cerevisiae) and information on Staphylococcus and Pseudomonas coverage, limiting the scope for direct substituability [1][2].

Antibacterial spectrum Gram-negative targeting Gram-positive targeting

Esculentin-1SEa: Research Application Scenarios Derived from Verified Functional Differentiation


Innate Immunity Research: Dual Antimicrobial and Mast‑Cell‑Degranulating Peptide Tool

Esculentin‑1SEa is uniquely suited for studies that require simultaneous investigation of direct bacterial killing and mast‑cell‑mediated histamine release. Its experimentally validated dual function [1] makes it an appropriate positive control or test compound in innate immunity models where the interplay between antimicrobial defence and inflammatory mediator release is the experimental endpoint. Esculentin‑1 from R. esculenta cannot serve this purpose because it lacks documented mast‑cell‑degranulating activity [2].

Structure‑Activity‑Relationship (SAR) Studies Leveraging Isotype‑Specific Sequence Variation

The single‑residue difference (Ile vs. Phe at position 12) between Esculentin‑1SEa and Esculentin‑1SEb, which drives measurable shifts in hydrophobicity (GRAVY 0.002 vs. −0.035) and aliphatic index (106.09 vs. 97.61), provides a defined chemical perturbation for systematic SAR investigations [1]. Researchers investigating the contribution of position‑12 side‑chain chemistry to membrane‑insertion efficiency, haemolytic threshold, or antimicrobial potency can use these two isotypes as a minimal‑change comparative pair.

Comparative Amphibian Peptidomics and Evolutionary Biology

Esculentin‑1SEa, as the 'a' isotype from the dusky gopher frog (R. sevosa), serves as a species‑specific molecular marker within the esculentin‑1 phylogenetic framework [1]. Its procurement supports comparative peptidomic studies that map intraspecific and interspecific sequence diversification within the FSAP family, particularly when paired with Esculentin‑1SEb and esculentin‑1 peptides from other ranid species [2].

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